2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound with a complex structure that includes biphenyl, oxoethyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps of organic reactions. The process begins with the preparation of the biphenyl-4-yl-2-oxoethyl intermediate, followed by the introduction of the 3-chloro-4-methylphenylamino group. The final step involves the formation of the oxobutanoate ester. Common reagents used in these reactions include halogenated biphenyls, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and chloro groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-3-yl)-4-biphenyl-4-yl-6-chloro-1,3,5-triazine: This compound shares the biphenyl and chloro groups but has a different core structure.
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-6-chloro-3H-quinazolin-4-one: Similar in having the biphenyl and oxoethyl groups, but differs in the quinazolinone core.
Uniqueness
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H22ClNO4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C25H22ClNO4/c1-17-7-12-21(15-22(17)26)27-24(29)13-14-25(30)31-16-23(28)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,27,29) |
InChI Key |
UTUPQHXDVDJNQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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